molecular formula C16H22O2S B11466930 17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione

17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione

Cat. No.: B11466930
M. Wt: 278.4 g/mol
InChI Key: ODBUSOJDFGSMTM-UHFFFAOYSA-N
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Description

17-Thiabicyclo[1221]heptadeca-1(16),14-diene-2,13-dione is a complex organic compound with the molecular formula C16H24OS It is characterized by a unique bicyclic structure that includes a sulfur atom, making it part of the thiophene family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups attached to the bicyclic structure are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: A variety of substituted derivatives, depending on the reagents used.

Scientific Research Applications

17-Thiabicyclo[122

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in its structure can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The bicyclic structure may also allow it to fit into specific molecular targets, influencing their function.

Comparison with Similar Compounds

    Thiophenes: Compounds containing a sulfur atom in a five-membered ring.

    Bicyclic Compounds: Molecules with two fused rings, such as bicyclo[2.2.1]heptane.

Uniqueness: 17-Thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione is unique due to its combination of a bicyclic structure with a sulfur atom. This gives it distinct chemical properties, such as the ability to undergo specific redox reactions and interact with biological molecules in ways that other compounds cannot.

Properties

Molecular Formula

C16H22O2S

Molecular Weight

278.4 g/mol

IUPAC Name

17-thiabicyclo[12.2.1]heptadeca-1(16),14-diene-2,13-dione

InChI

InChI=1S/C16H22O2S/c17-13-9-7-5-3-1-2-4-6-8-10-14(18)16-12-11-15(13)19-16/h11-12H,1-10H2

InChI Key

ODBUSOJDFGSMTM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C2=CC=C(S2)C(=O)CCCC1

Origin of Product

United States

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